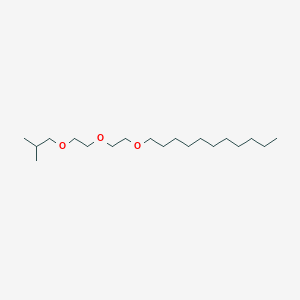![molecular formula C24H25NO2S B14075287 (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid CAS No. 526210-75-3](/img/structure/B14075287.png)
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid is a complex organic compound with a unique structure that includes a methylamino group and a triphenylmethylsulfanyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid typically involves multiple steps, starting with the preparation of the butanoic acid backbone. One common method involves the use of a condensation reaction between a suitable butanoic acid derivative and a methylamine source. The triphenylmethylsulfanyl group is then introduced through a nucleophilic substitution reaction, where a triphenylmethylsulfanyl chloride reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of high-efficiency catalysts can be employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the triphenylmethylsulfanyl group can provide steric hindrance or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(methylamino)-4-[(phenylmethyl)sulfanyl]butanoic acid: Similar structure but with a phenylmethyl group instead of a triphenylmethyl group.
(2R)-2-(ethylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid: Similar structure but with an ethylamino group instead of a methylamino group.
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]pentanoic acid: Similar structure but with a pentanoic acid backbone instead of a butanoic acid backbone.
Uniqueness
The uniqueness of (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid lies in its specific combination of functional groups and stereochemistry. The presence of the triphenylmethylsulfanyl group provides unique steric and electronic properties, while the (2R) configuration ensures specific interactions with chiral environments.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
526210-75-3 |
|---|---|
Fórmula molecular |
C24H25NO2S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
(2R)-2-(methylamino)-4-tritylsulfanylbutanoic acid |
InChI |
InChI=1S/C24H25NO2S/c1-25-22(23(26)27)17-18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3,(H,26,27)/t22-/m1/s1 |
Clave InChI |
BHJMNKVGDZETBS-JOCHJYFZSA-N |
SMILES isomérico |
CN[C@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
SMILES canónico |
CNC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14075221.png)

![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)








![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)

